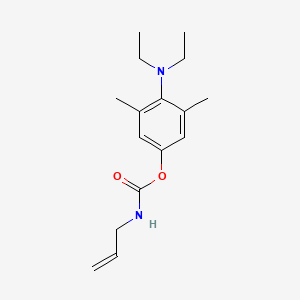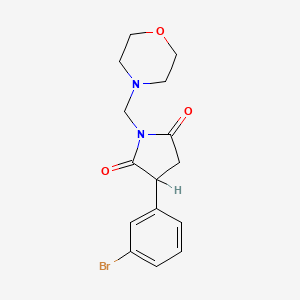
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide is an organic compound with a complex structure that includes an aromatic benzene ring, an ethoxy group, and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the benzene ring. This is followed by the formation of the carboximidamide group through a series of reactions involving reagents such as ammonia or amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where different substituents can be introduced to the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the benzene ring .
Wissenschaftliche Forschungsanwendungen
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. The pathways and molecular targets can vary based on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide include:
- 4-(2-Ethoxy-2-oxopropyl)benzene-1-carboximidamide
- 4-(3-Methoxy-2-oxopropyl)benzene-1-carboximidamide
- 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
60925-55-5 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-(3-ethoxy-2-oxopropyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-8-11(15)7-9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3,(H3,13,14) |
InChI-Schlüssel |
PGJIBSVWTRDIQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)CC1=CC=C(C=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)
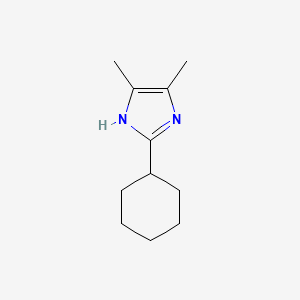
![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)

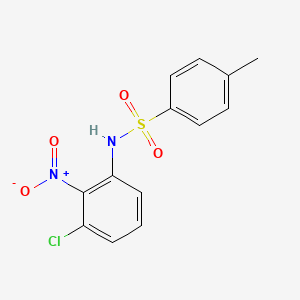
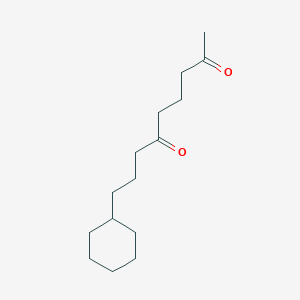
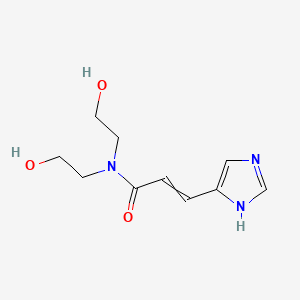
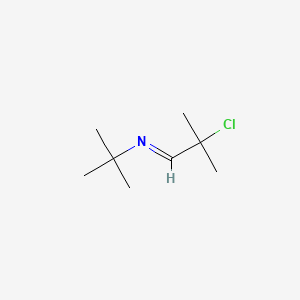
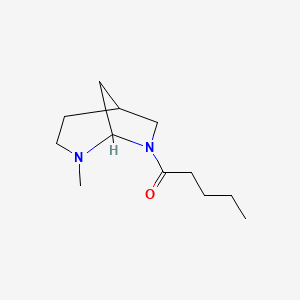
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)

